N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-7-12-8-11(4-5-13(12)17-10)9-16-15(18)14-3-2-6-19-14/h2-8,17H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLLIDSJNUSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide typically involves the reaction of 2-methylindole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated indole derivatives.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the compound’s intended use .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Variations on the Amide Nitrogen
The target compound’s amide nitrogen is substituted with a 2-methylindole-methyl group. In contrast, other thiophene-2-carboxamides exhibit diverse substituents:
- N-Adamantyl and N-Aryl Derivatives : Compounds like N-1-Adamantyl-5-methylthiophene-2-carboxamide () feature bulky adamantyl or aryl groups, which enhance lipophilicity and may improve blood-brain barrier penetration. However, these groups reduce solubility compared to the indole-methyl group in the target compound .
- The target compound lacks such groups, suggesting better stability in vivo .
Table 1: Substituent Impact on Physical Properties
Antimicrobial Activity
- Nitrothiophene Carboxamides (): Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide show narrow-spectrum antibacterial activity. The nitro group likely disrupts bacterial electron transport chains, a mechanism absent in the target compound .
- Triazole-Thiadiazole Hybrid (): The compound N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. The target’s indole group may instead target eukaryotic enzymes (e.g., kinases) rather than bacterial pathways .
Table 2: Antimicrobial Activity Comparison
Antioxidant and Metal-Binding Properties
- Metal Complexes (): Cobalt(II) complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide demonstrate antioxidant activity superior to propyl gallate. The target compound’s indole group could chelate metals similarly, but empirical studies are needed .
Structural Conformation and Interactions
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 256.32 g/mol
- IUPAC Name : N-(2-methyl-(1H)-indol-5-yl)thiophene-2-carboxamide
This structure features an indole moiety linked to a thiophene carboxamide, which is crucial for its biological interactions.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong activity.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
These results suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies focusing on various cancer cell lines have revealed promising results, particularly in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt pathway |
The anticancer mechanism appears to involve the modulation of key signaling pathways that regulate cell survival and proliferation, highlighting the compound's potential as a therapeutic agent in oncology .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. The compound demonstrated superior activity compared to standard antibiotics, suggesting its utility in treating resistant infections .
Case Study 2: Anticancer Properties
Another study focused on the compound's effects on breast cancer cells, where it was found to significantly reduce cell viability and promote apoptosis through mitochondrial dysfunction. This study highlighted the compound's potential as a lead for developing new cancer therapies targeting mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via condensation of 2-thiophenecarbonyl chloride with substituted aromatic amines. For example, equimolar quantities of the acyl chloride and amine (e.g., 2-methyl-1H-indol-5-ylmethylamine) are refluxed in acetonitrile for 1–2 hours, followed by solvent evaporation to yield crystalline products . Key steps include:
- Use of anhydrous solvents to minimize hydrolysis.
- Purification via recrystallization (e.g., acetonitrile or ethanol).
- Typical yields range from 60–85%, depending on substituent steric effects .
Q. How is the compound characterized post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry using - and -NMR. For example, thiophene protons resonate at δ 7.2–7.5 ppm, while indole NH protons appear at δ 10–12 ppm .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 77.79° between thiophene and pyridine in analogs) to assess planarity and intermolecular interactions .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Case Studies :
- Anticoagulant Activity : Substitution at the indole nitrogen (e.g., chloro or methyl groups) enhances binding to coagulation factor Xa, as seen in analogs like 5-chloro-N-[[(5S)-2-oxo-3-phenyloxazolidin-5-yl]methyl]thiophene-2-carboxamide (IC < 10 nM) .
- Kinase Inhibition : Introducing electron-withdrawing groups (e.g., nitro) on the aryl ring improves Src/Abl kinase inhibition (e.g., IC values of 1–10 nM in dual kinase inhibitors) .
- Key Parameters :
- Dihedral angles >30° between thiophene and aryl rings reduce π-π stacking with target proteins .
- Hydrogen-bond donors (e.g., NH in carboxamide) are critical for binding to catalytic lysine residues .
Q. What are the challenges in crystallizing this compound?
- Crystallization Insights :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) promote slow evaporation and high-quality crystals .
- Intermolecular Interactions : Weak C–H⋯O/S hydrogen bonds (2.8–3.2 Å) and π-stacking (3.5–4.0 Å) stabilize crystal packing. Lack of classical H-bonds may require additives like DMSO to induce crystallization .
Q. How to resolve conflicting bioactivity data in different studies?
- Troubleshooting Framework :
- Assay Variability : Compare IC values under standardized conditions (e.g., ATP concentration, pH 7.4). For example, anticoagulant activity varies with thrombin generation assay protocols .
- Structural Analogues : Test derivatives with controlled substitutions (e.g., methyl vs. chloro) to isolate electronic vs. steric effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between enzymatic vs. cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
